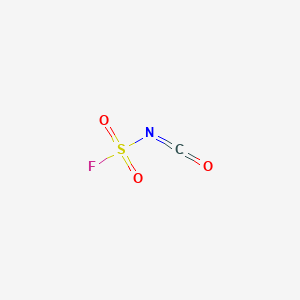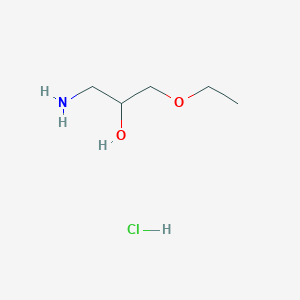
Fluorosulfonyl isocyanate
説明
Fluorosulfonyl isocyanate is a chemical compound with the molecular formula CFNO3S . It contains a total of 6 bonds, including 6 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, and 1 sulfone . The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Synthesis Analysis
Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Molecular Structure Analysis
The molecular structure of Fluorosulfonyl isocyanate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 6 bonds, including 6 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, and 1 sulfone .Chemical Reactions Analysis
Fluorosulfonyl radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .科学的研究の応用
Battery Technology and Electrolyte Development
Improving Lithium-Ion Battery Interfaces
Fluorosulfonyl isocyanate is utilized as an electrolyte additive for graphite anodes in lithium-ion batteries to enhance the interface between the graphite anode and the electrolyte. This modification leads to improved rate performance at various temperatures, making it pivotal for fast charging and low-temperature operation of lithium-ion batteries Improving the graphite/electrolyte interface in lithium-ion battery for fast charging and low temperature operation: Fluorosulfonyl isocyanate as electrolyte additive.
Liquid Fluorosulfonyl Lithium Salts
The synthesis of liquid electrolytes based on the fluorosulfonyl group for lithium-ion batteries showcases another application. These electrolytes demonstrate potential for use in batteries due to their ionic conductivity and thermal stability Liquid type of fluorosulfonyl lithium salts containing siloxane for Li-ion electrolyte.
Electronic Properties
Photoelectron Spectroscopy and Synchrotron Photoionization Study
The electronic properties of Fluorosulfonyl isocyanate were investigated using photoelectron spectroscopy and synchrotron-based techniques, revealing insights into its ionization potential and fragmentation mechanisms. This research contributes to the understanding of Fluorosulfonyl isocyanate's electronic structure and its potential applications in various fields Electronic properties of fluorosulfonyl isocyanate, FSO2NCO: a photoelectron spectroscopy and synchrotron photoionization study.
Self-Healing Polymers
Microencapsulation for Self-Healing Polymers
The application of Fluorosulfonyl isocyanate in the microencapsulation of isocyanates for use in self-healing polymers has been explored. These microcapsules can autonomously repair damages in polymers, highlighting a significant advancement in material science Microencapsulation of isocyanates for self-healing polymers.
Polymer Electrolyte Membrane Fuel Cells (PEMFC)
Fluorosulfonyl Imide Isatin Biphenylene Block Copolymer
The development of fluorosulfonyl imide-containing precursors derived from Fluorosulfonyl isocyanate for PEMFC showcases its role in enhancing the performance of fuel cells. These copolymers demonstrate improved proton conductivity and dimensional stability, essential for the efficiency of PEMFCs Synthesis and characterization of fluorosulfonyl imide isatin biphenylene block copolymer for PEMFC.
Safety And Hazards
Isocyanates, including Fluorosulfonyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .
将来の方向性
Fluorosulfonyl isocyanate has been used to improve the low-temperature performance of lithium-ion batteries . The SEI components were quantified by XPS . This suggests that Fluorosulfonyl isocyanate and similar compounds could have promising applications in the development of high-performance batteries .
特性
IUPAC Name |
N-(oxomethylidene)sulfamoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CFNO3S/c2-7(5,6)3-1-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIMPDXRFCFBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NS(=O)(=O)F)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Fluorosulfonyl)imino]methanone | |
CAS RN |
1495-51-8 | |
| Record name | Fluorosulfonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001495518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROSULFONYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3V3DN3T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the general reactivity of Fluorosulfonyl isocyanate?
A1: Fluorosulfonyl isocyanate (FSO2NCO) is a highly reactive compound that readily undergoes addition reactions with various nucleophiles. [, , ] It can react with:
- N,N-Dialkylsulfamides: Forming N-fluorosulfonyl-N′-(dialkylsulfamoyl)ureas, which can further decompose into sulfamoyl fluorides upon heating. [, ]
- Tertiary Amines and Phosphines: Yielding 1:1 adducts. []
- Aldehydes: Reacting at low temperatures in a 1:2 molar ratio to form dioxazinone derivatives. []
- Ketones: Demonstrating diverse reactivity depending on the ketone's structure, including α-substitution to form N-(halogen sulfonyl)-β-keto carboxylic acid amides and cycloaddition reactions with α,β-unsaturated ketones to produce oxazinones. []
- Tetrasulfur tetranitride (S4N4): Forming monoaddition compounds via a 1,4-cycloaddition mechanism. []
Q2: What is known about the structure of Fluorosulfonyl isocyanate?
A2: Molecular Formula: FSO2NCO* Molecular Weight:* 127.07 g/mol
Q3: Are there any applications of Fluorosulfonyl isocyanate in material science?
A3: Yes, research suggests that Fluorosulfonyl isocyanate can be used to modify polymers for applications like proton exchange membrane fuel cells (PEMFCs). For example, it has been employed in the synthesis of sulfonylimided poly(phenylene) membranes. These membranes were created through a multistep process involving the polymerization of N-methyl isatin and biphenyl via superacid-catalyzed polyhydroxy alkylation, followed by reaction with Fluorosulfonyl isocyanate. []
Q4: How has computational chemistry been used to study Fluorosulfonyl isocyanate?
A4: Computational methods like Outer Valence Green Function (OVGF) and Partial Third Order (P3) calculations have been employed to predict and interpret the photoelectron spectrum of Fluorosulfonyl isocyanate, providing insights into its electronic structure. []
Q5: What safety considerations should be taken into account when working with Fluorosulfonyl isocyanate?
A5: Fluorosulfonyl isocyanate is a highly reactive compound, and appropriate safety precautions should be taken when handling it. It is corrosive and moisture-sensitive. Compared to liquid chlorosulfonyl isocyanate (CSI) and Fluorosulfonyl isocyanate, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC), a potential alternative, exhibits greater stability and ease of handling, making it a potentially safer option for laboratory use. [] Always consult the relevant safety data sheets and handle this compound in a well-ventilated area using appropriate personal protective equipment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2967197.png)

![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)



![2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2967207.png)



![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2967216.png)